N-(2,5-dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide
Description
N-(2,5-Dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide is a benzamide derivative characterized by a central aromatic ring substituted with methoxy groups at positions 2 and 5, and a sulfonamide-linked 4-methoxyphenyl moiety at position 2. Its molecular formula is C23H23N2O6S (exact molecular weight: 479.51 g/mol).
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-[(4-methoxyphenyl)sulfonylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-16-9-11-17(12-10-16)31(26,27)24-19-14-20(29-2)18(13-21(19)30-3)23-22(25)15-7-5-4-6-8-15/h4-14,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRYBHCFGGMZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 2,5-dimethoxyaniline with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with benzoyl chloride in the presence of a base to yield the final benzamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,5-dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its sulfonamide-linked 4-methoxyphenyl substituent and dual methoxy groups . Below is a comparative analysis with structurally or functionally related benzamide derivatives:
Key Observations
Sulfonamide vs. Thiourea (H10) :
- The target compound’s sulfonamide group (R-SO₂-NH-) contrasts with H10’s thiourea moiety (R-NH-CS-NH-). Sulfonamides generally exhibit higher metabolic stability and reduced susceptibility to hydrolysis compared to thioureas, which may explain H10’s superior antioxidant activity (87.7% inhibition) in vivo .
Methoxy Substitution Patterns :
- The 2,5-dimethoxy substitution on the benzamide core differentiates the target compound from simpler analogs like H10. Methoxy groups enhance lipophilicity and may influence membrane permeability .
Comparison with Thiazole Derivatives :
- The thiazole-containing analog () introduces a heterocyclic ring, which often improves binding affinity to biological targets (e.g., enzymes or receptors) compared to the target compound’s linear sulfonamide substituent .
Sulfonyl Group Variations: Replacing the 4-methoxyphenylsulfonyl group with a methylsulfonyl () reduces steric bulk and molecular weight (350.39 vs.
Pesticide Analogs :
- Diflufenican () shares a benzamide backbone but incorporates a trifluoromethyl group and pyridine ring, highlighting how halogenation and heterocycles expand agrochemical utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
